molecular formula C14H13ClN2S B374015 1-benzyl-3-(3-chlorophenyl)thiourea

1-benzyl-3-(3-chlorophenyl)thiourea

Cat. No.: B374015
M. Wt: 276.8g/mol
InChI Key: KHNANZQXGXUCGP-UHFFFAOYSA-N
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Description

1-benzyl-3-(3-chlorophenyl)thiourea is an organic compound characterized by the presence of a thiourea group attached to a 3-chlorophenyl and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(3-chlorophenyl)thiourea typically involves the reaction of 3-chloroaniline with benzyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine group to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-benzyl-3-(3-chlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1-benzyl-3-(3-chlorophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-3-(phenylmethyl)urea: Similar structure but with a urea group instead of thiourea.

    1-(3-Chlorophenyl)-3-(phenylmethyl)guanidine: Contains a guanidine group, offering different chemical properties.

    1-(3-Chlorophenyl)-3-(phenylmethyl)carbamate: Features a carbamate group, used in different applications.

Uniqueness: 1-benzyl-3-(3-chlorophenyl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13ClN2S

Molecular Weight

276.8g/mol

IUPAC Name

1-benzyl-3-(3-chlorophenyl)thiourea

InChI

InChI=1S/C14H13ClN2S/c15-12-7-4-8-13(9-12)17-14(18)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,17,18)

InChI Key

KHNANZQXGXUCGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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